

Preclinical Profile of Milvexian: A Technical Guide to its Antithrombotic Properties

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Compound of Interest

Compound Name: *Milvexian*

Cat. No.: *B3324122*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of **milvexian**, a novel, orally bioavailable, small-molecule inhibitor of Factor XIa (FXIa), for the prevention and treatment of thrombosis. The following sections detail the compound's mechanism of action, its efficacy in established animal models of thrombosis, and its safety profile, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Efficacy and Safety Data

Milvexian has demonstrated potent antithrombotic efficacy in preclinical models of both venous and arterial thrombosis, coupled with a favorable safety profile characterized by a low bleeding risk.^{[1][2]} The quantitative data from these key studies are summarized below.

In Vitro Activity and Selectivity

Milvexian is a reversible and highly selective inhibitor of FXIa.^[3] Its inhibitory activity against FXIa from different species and its selectivity over other related serine proteases are detailed in Table 1.

Table 1: In Vitro Inhibitory Activity and Selectivity of **Milvexian**

Target Enzyme	Species	Inhibition Constant (Ki)
Factor Xla	Human	0.11 nM
Factor Xla	Rabbit	0.38 nM
Factor Xla	Dog	0.64 nM
Factor Xla	Rat	490 nM
Factor Xla	Mouse	350 nM
Chymotrypsin	Human	35 nM
Plasma Kallikrein	Human	44 nM
Data compiled from multiple sources.[3][4]		

Efficacy in a Rabbit Model of Arterial Thrombosis

In a rabbit model of electrically-induced carotid artery thrombosis (ECAT), **milvexian** demonstrated dose-dependent efficacy in both preventing and treating arterial thrombosis.[3]

Table 2: Efficacy of **Milvexian** in the Rabbit ECAT Model (Prevention)

Milvexian Dose (IV Bolus + Infusion)	Preservation of Carotid Blood Flow (%)	Reduction in Thrombus Weight (%)
0.063 + 0.04 mg/kg + mg/kg/h	32 ± 6	15 ± 10
0.25 + 0.17 mg/kg + mg/kg/h	54 ± 10	45 ± 2
1 + 0.67 mg/kg + mg/kg/h	76 ± 5	70 ± 4
*p < 0.05 vs. vehicle; n=6/dose.[3]		

Table 3: Efficacy of **Milvexian** in the Rabbit ECAT Model (Treatment)

Milvexian Dose (IV Bolus + Infusion)	Carotid Blood Flow at 90 min (%)	Reduction in Thrombus Weight (%)
Vehicle	1 ± 0.3	-
0.25 + 0.17 mg/kg + mg/kg/h	39 ± 10	25 ± 7
1 + 0.67 mg/kg + mg/kg/h	66 ± 2	61 ± 6
p < 0.05 vs. vehicle.[3]		

Efficacy in a Rabbit Model of Venous Thrombosis

Milvexian's efficacy in preventing venous thrombosis was assessed in a rabbit arteriovenous (AV) shunt model. The results demonstrated a significant, dose-dependent reduction in thrombus formation.[2][4]

Table 4: Efficacy of **Milvexian** in the Rabbit AV Shunt Model

Milvexian Dose (IV Bolus + Infusion)	Thrombus Weight Reduction (%)
0.25 + 0.17 mg/kg + mg/kg/h	34.3 ± 7.9
1.0 + 0.67 mg/kg + mg/kg/h	51.6 ± 6.8 (p < 0.01)
4.0 + 2.68 mg/kg + mg/kg/h	66.9 ± 4.8 (p < 0.001)
Data presented as mean ± SEM; n=5-6 per group.[2][4]	

Pharmacodynamic Effects and Safety Profile

A key feature of **milvexian's** preclinical profile is its ability to prevent thrombosis without significantly impacting hemostasis. This is evidenced by its effects on coagulation parameters and bleeding time.[2][3]

Table 5: Pharmacodynamic and Safety Parameters of **Milvexian**

Parameter	Species	Observation
Activated Partial Thromboplastin Time (aPTT)	Human, Rabbit	Dose-dependent prolongation. [2][3]
Prothrombin Time (PT)	Human, Rabbit	No significant change.[2][3]
Thrombin Time (TT)	Human, Rabbit	No significant change.[2][3]
Platelet Aggregation	Rabbit	No alteration in response to ADP, arachidonic acid, or collagen.[3]
Bleeding Time (Cuticle)	Rabbit	No increase, even in combination with aspirin.[2][3]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of **milvexian** against human and various animal species' FXIa and other serine proteases was determined using purified enzymes and synthetic substrates. The inhibition constant (Ki) was calculated by measuring enzyme activity across a range of substrate and inhibitor concentrations.[3]

Rabbit Model of Electrically-Induced Carotid Artery Thrombosis (ECAT)

This model was utilized to assess both the prevention and treatment of arterial thrombosis.[3]

- **Animal Model:** Anesthetized New Zealand White rabbits.
- **Thrombosis Induction:** A localized electrical current is applied to a segment of the carotid artery to induce endothelial injury and subsequent thrombus formation.
- **Drug Administration:** For prevention studies, **milvexian** was administered as an intravenous (IV) bolus followed by a continuous infusion prior to the electrical injury. In treatment studies,

the drug was administered after thrombosis had been established.

- **Efficacy Endpoints:** The primary efficacy endpoints were carotid blood flow, monitored continuously, and the final weight of the thrombus at the end of the experiment.
- **Pharmacodynamic and Safety Assessments:** Blood samples were collected for ex vivo measurement of aPTT, PT, and TT. Bleeding time was assessed using a standardized cuticle bleeding model.

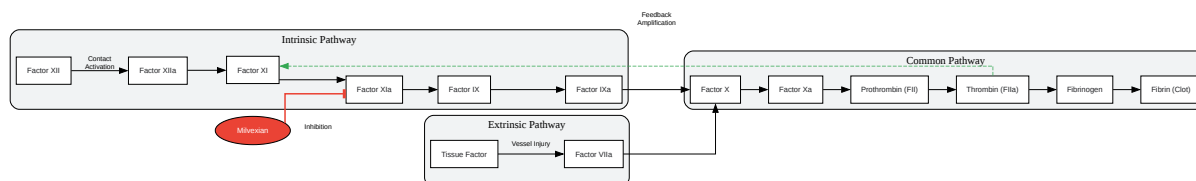
Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis

This model was employed to evaluate the efficacy of **milvexian** in preventing venous thrombosis.[\[2\]](#)[\[4\]](#)[\[5\]](#)

- **Animal Model:** Anesthetized New Zealand White rabbits.
- **Thrombosis Induction:** An extracorporeal AV shunt, containing a thrombogenic surface (e.g., a silk thread), is placed between the carotid artery and the jugular vein.
- **Drug Administration:** **Milvexian** was administered as an IV bolus followed by a continuous infusion.
- **Efficacy Endpoint:** The primary endpoint was the weight of the thrombus formed within the shunt after a set period.
- **Pharmacodynamic Assessments:** Ex vivo measurements of aPTT, PT, and TT were conducted on blood samples.

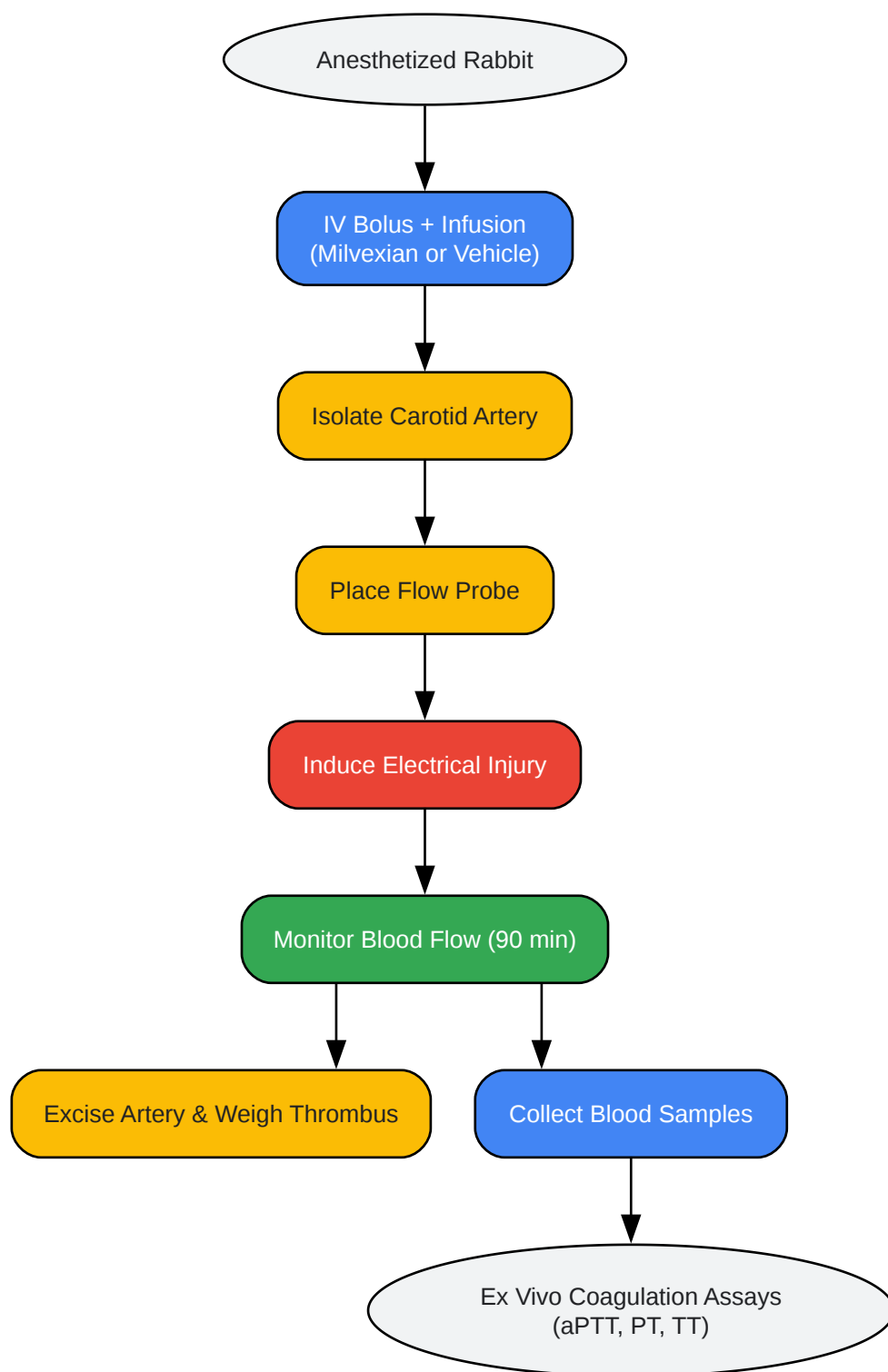
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of **milvexian** and the workflows of the key preclinical models.



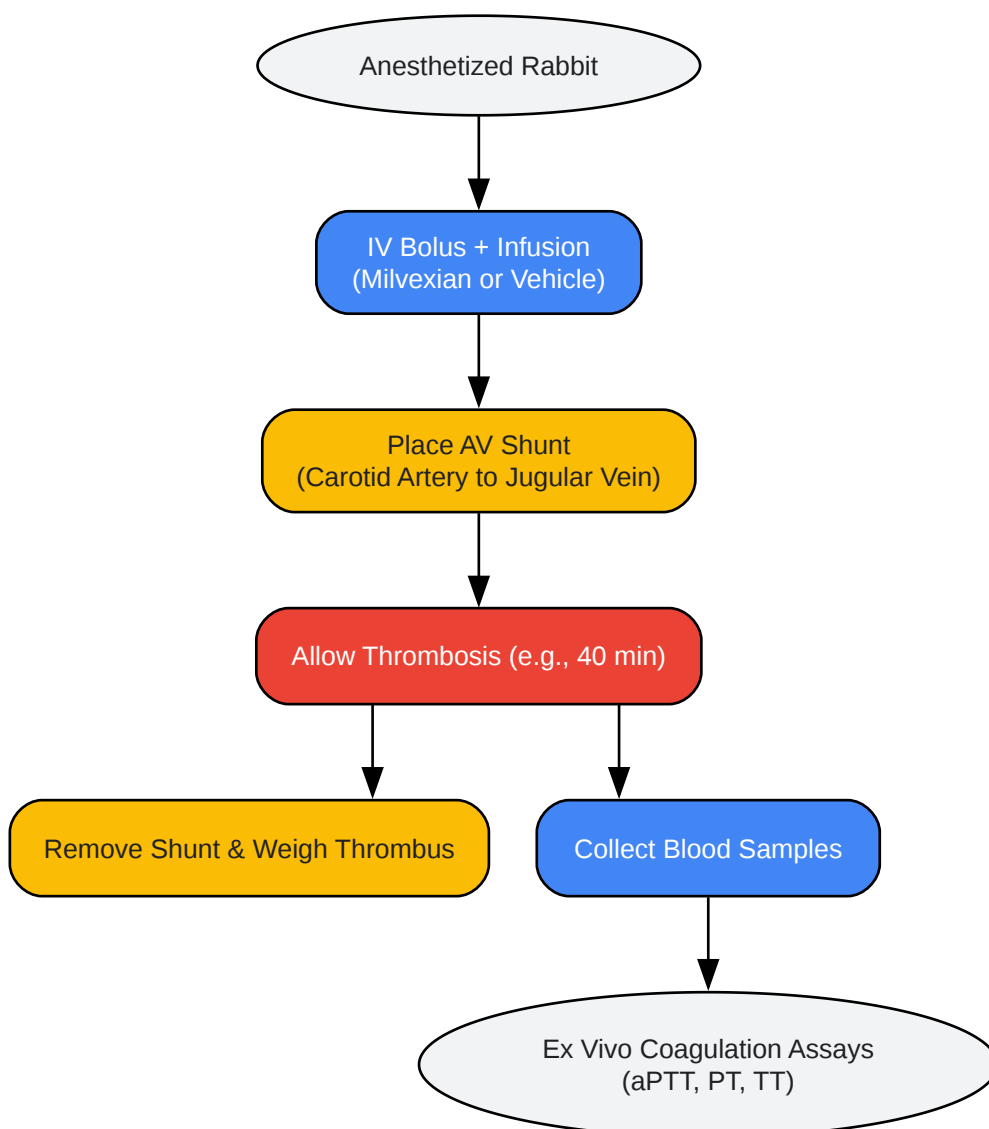
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Caption: **Milvexian's** mechanism of action in the coagulation cascade.



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Caption: Experimental workflow for the rabbit ECAT model.



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Caption: Experimental workflow for the rabbit AV shunt model.

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